2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one
Overview
Description
2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a nitrophenyl group and a methylpropanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one typically involves the reaction of 4-nitrophenylpiperazine with 2-methylpropanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reactants are fed into the reactor at controlled rates, and the reaction conditions such as temperature, pressure, and residence time are optimized to maximize the yield of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst and sodium borohydride.
Substitution: Common nucleophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other piperazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets in biological systems. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The piperazine ring can also interact with neurotransmitter receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methylpiperazin-1-yl)-2-(piperazin-1-yl)propan-1-one
- 2-methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine
Uniqueness
2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one is unique due to the presence of the nitrophenyl group, which imparts specific chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
2-methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-11(2)14(18)16-9-7-15(8-10-16)12-3-5-13(6-4-12)17(19)20/h3-6,11H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUOYZLLYKICOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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